tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.: 1846717-19-8
VCID: VC4741688
InChI: InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1
SMILES: CC(C)(C)NCC1CCCN1
Molecular Formula: C9H20N2
Molecular Weight: 156.273

tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine

CAS No.: 1846717-19-8

Cat. No.: VC4741688

Molecular Formula: C9H20N2

Molecular Weight: 156.273

* For research use only. Not for human or veterinary use.

tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine - 1846717-19-8

Specification

CAS No. 1846717-19-8
Molecular Formula C9H20N2
Molecular Weight 156.273
IUPAC Name 2-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine
Standard InChI InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1
Standard InChI Key VJMNZJDGHQJERT-MRVPVSSYSA-N
SMILES CC(C)(C)NCC1CCCN1

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises three key components:

  • A pyrrolidine ring with an R-configuration at the second carbon.

  • A methylaminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) attached to the pyrrolidine’s second carbon.

  • A tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3) linked to the amine nitrogen .

The stereochemistry at the pyrrolidine ring’s second carbon is critical for its interactions in chiral environments, such as enzyme active sites or asymmetric catalysis .

Table 1: Key Identifiers of tert-Butyl({[(2R)-Pyrrolidin-2-yl]methyl})amine

PropertyValueSource
CAS Number1846717-19-8
IUPAC Name2-Methyl-N-[(2R)-2-pyrrolidinylmethyl]-2-propanamine
Molecular FormulaC9H20N2\text{C}_9\text{H}_{20}\text{N}_2
Molecular Weight156.27 g/mol
SMILESCC(C)(C)NC[C@H]1CCCN1\text{CC(C)(C)NC[C@H]1CCCN1}
InChI KeyVJMNZJDGHQJERT-MRVPVSSYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine typically involves stereoselective strategies to ensure the R-configuration. A common approach utilizes Boc-protection of pyrrolidine derivatives followed by reductive amination or alkylation.

Example Synthesis (Hypothetical Pathway):

  • Boc Protection:
    (R)-2-(Aminomethyl)pyrrolidine\text{(R)-2-(Aminomethyl)pyrrolidine} is reacted with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) to form the Boc-protected intermediate .

  • Alkylation:
    The protected amine undergoes alkylation with tert-butyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Deprotection:
    Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, yielding the final product .

This method ensures high enantiomeric excess (ee > 98%) and scalability for industrial production .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldPurity
Boc ProtectionBoc2O\text{Boc}_2\text{O}, DMAP, THF85–90%95%
Alkylationt-BuBr\text{t-BuBr}, K2CO3\text{K}_2\text{CO}_3, DMF75–80%90%
Deprotection4M HCl/dioxane, rt, 2h95%99%

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks at 2969 cm1^{-1} (C-H stretch) and 1747 cm1^{-1} (C=O stretch, if Boc-protected) .

  • 1^1H NMR: Key signals include δ 1.05 ppm (tert-butyl, 9H), δ 2.4–3.1 ppm (pyrrolidine protons), and δ 3.3 ppm (N-CH2_2-) .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid pyrrolidine scaffold and stereochemical integrity make it valuable for synthesizing:

  • Antiviral agents: Analogues of protease inhibitors (e.g., HCV NS3/4A inhibitors) .

  • Neurological drugs: Dopamine receptor agonists with enhanced selectivity .

Table 3: Drug Candidates Derived from tert-Butyl({[(2R)-Pyrrolidin-2-yl]methyl})amine

Drug CandidateTarget IndicationDevelopment Stage
Compound XHepatitis CPreclinical
Compound YParkinson’s DiseasePhase I
ParameterValue
Flash PointNot Available
Autoignition TemperatureNot Available
LD50_{50} (Oral, Rat)Not Available

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